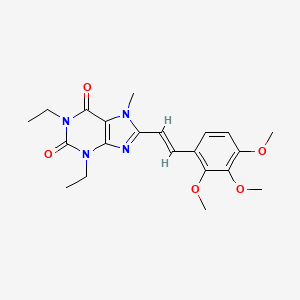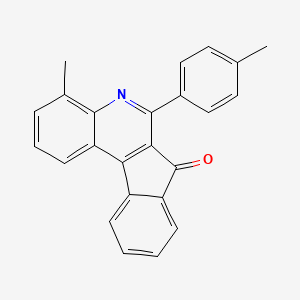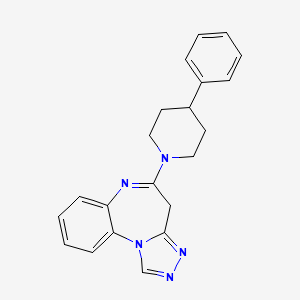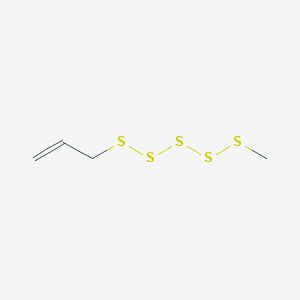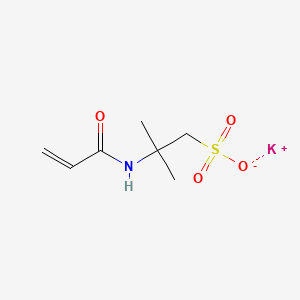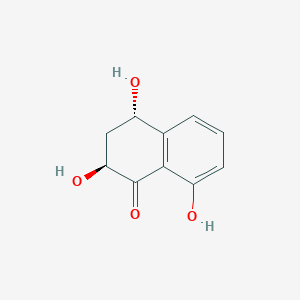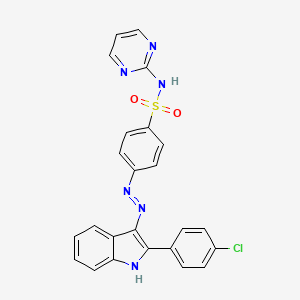
4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide is a complex organic compound that features a combination of indole, azo, pyrimidine, and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Azo Coupling Reaction: The indole derivative is then subjected to azo coupling with 4-chlorophenyl diazonium salt. This reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide.
Sulfonamide Formation: The final step involves the reaction of the azo compound with 2-aminopyrimidine and benzenesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and azo groups.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and azo groups.
Reduction: Hydrazo derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of new drugs due to its potential biological activity.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent. Its sulfonamide group is known for its antibacterial properties, while the indole and azo groups may contribute to anticancer activity.
Industry
In industry, the compound can be used in the development of dyes and pigments due to its azo group. It may also find applications in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide likely involves interactions with various biological targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
DNA Intercalation: The indole and azo groups may intercalate into DNA, disrupting its function and leading to cell death.
Signal Transduction: The compound may interfere with signal transduction pathways, particularly those involving kinases and other signaling proteins.
相似化合物的比较
Similar Compounds
- 4-((2-(4-Bromophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- 4-((2-(4-Methoxyphenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- 4-((2-(4-Nitrophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
Uniqueness
The uniqueness of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the 4-chlorophenyl group may enhance its biological activity compared to similar compounds with different substituents.
属性
CAS 编号 |
88151-94-4 |
|---|---|
分子式 |
C24H17ClN6O2S |
分子量 |
488.9 g/mol |
IUPAC 名称 |
4-[[2-(4-chlorophenyl)-1H-indol-3-yl]diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H17ClN6O2S/c25-17-8-6-16(7-9-17)22-23(20-4-1-2-5-21(20)28-22)30-29-18-10-12-19(13-11-18)34(32,33)31-24-26-14-3-15-27-24/h1-15,28H,(H,26,27,31) |
InChI 键 |
CUOMMOZRSLRPQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


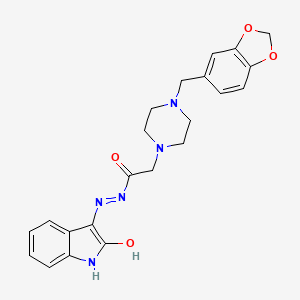
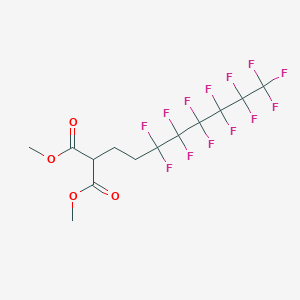
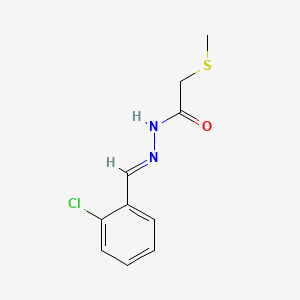
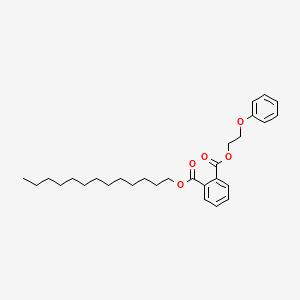
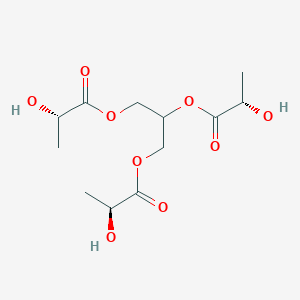
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)

